molecular formula C10H13BrFN B1528824 1-(3-Bromo-5-fluorophenyl)butan-1-amine CAS No. 1270424-18-4

1-(3-Bromo-5-fluorophenyl)butan-1-amine

Cat. No.: B1528824
CAS No.: 1270424-18-4
M. Wt: 246.12 g/mol
InChI Key: KUMNULKDYGOLHW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrFN It is a derivative of butan-1-amine, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of phenylbutan-1-amine. The process typically starts with the preparation of 3-bromo-5-fluorobenzene, which is then subjected to a series of reactions to introduce the butan-1-amine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutan-1-amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-5-fluorophenyl)butan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNULKDYGOLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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